molecular formula C16H17ClN2S B5702690 1-Benzyl-3-[2-(4-chlorophenyl)ethyl]thiourea

1-Benzyl-3-[2-(4-chlorophenyl)ethyl]thiourea

Cat. No.: B5702690
M. Wt: 304.8 g/mol
InChI Key: MGJRFJOYHPUKRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-[2-(4-chlorophenyl)ethyl]thiourea is an organic compound with the molecular formula C16H17ClN2S. It is a thiourea derivative, characterized by the presence of a benzyl group and a 4-chlorophenyl group attached to the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-[2-(4-chlorophenyl)ethyl]thiourea typically involves the reaction of benzyl isothiocyanate with 2-(4-chlorophenyl)ethylamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-[2-(4-chlorophenyl)ethyl]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[2-(4-chlorophenyl)ethyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the thiourea moiety allows for hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

  • 1-Benzyl-3-[2-(4-bromophenyl)ethyl]thiourea
  • 1-Benzyl-3-[2-(4-fluorophenyl)ethyl]thiourea
  • 1-Benzyl-3-[2-(4-methylphenyl)ethyl]thiourea

Comparison: 1-Benzyl-3-[2-(4-chlorophenyl)ethyl]thiourea is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. This influences its reactivity and interactions with biological targets compared to its analogs with different substituents. For instance, the 4-chlorophenyl group may enhance its binding affinity to certain enzymes or receptors, making it more potent in specific applications .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable molecule for research and industrial applications. Further studies are warranted to fully explore its capabilities and optimize its use in different domains.

Properties

IUPAC Name

1-benzyl-3-[2-(4-chlorophenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2S/c17-15-8-6-13(7-9-15)10-11-18-16(20)19-12-14-4-2-1-3-5-14/h1-9H,10-12H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJRFJOYHPUKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824111
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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